

A Comparative Analysis of BMY 21502 and Placebo in Cognitive Enhancement Trials

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **BMY 21502**, a nootropic agent, against a placebo in a clinical trial focused on cognitive function in patients with mild-to-moderate Alzheimer's disease. The data and methodologies presented are based on a pilot study designed to assess the potential of **BMY 21502** as a cognitive enhancer.

Quantitative Data Summary

A pilot study involving 69 patients with Alzheimer's disease provides the primary source of comparative data between **BMY 21502** and a placebo.[1] The key cognitive and discontinuation findings are summarized in the table below.



Metric	BMY 21502 (n=34)	Placebo (n=35)	Statistical Significance
Mean Change in ADAS Cognitive Score (Week 12)	-1.5 points	-0.5 points	Not Statistically Significant (p > 0.05) [1][2]
Mean Change in ADAS Cognitive Score in Patients with Moderate Dementia (MMSE ≤ 20) (Week 12)	-2.7 points	+0.3 points	Not Statistically Significant[1]
Discontinuation Rate	35% (12 of 34 patients)	9% (3 of 35 patients)	Statistically Significant (p < 0.05)[1]
Discontinuations due to Adverse Events	24% (8 of 34 patients)	9% (3 of 35 patients)	-

ADAS = Alzheimer's Disease Assessment Scale; MMSE = Mini-Mental State Examination.

Experimental Protocols

The clinical trial was a randomized, double-blind, placebo-controlled study.[1]

Participants:

- A total of 69 patients diagnosed with mild-to-moderate Alzheimer's disease were enrolled.[1]
 [2]
- The cohort included 28 men and 41 women with a mean age of 72 years (range 54-92).[1]
- The mean Mini-Mental State Examination (MMSE) score at baseline was 23.5.[1]

Treatment Regimen:

 Patients were randomly assigned to receive either BMY 21502 (300 mg three times daily) or a placebo.[2]



- The double-blind treatment period lasted for 12 weeks.[1][2]
- This was preceded by a 1-week placebo lead-in and followed by a 4-week placebo washout period.[2]

Efficacy Assessments:

- Primary: Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions
 Scale.[1]
- Secondary: The Computerized Neurological Test Battery and the Mini-Mental State Examination (MMSE).[1]
- Assessments were conducted at weeks 4, 8, 12, and 16.[2]

Safety and Tolerability

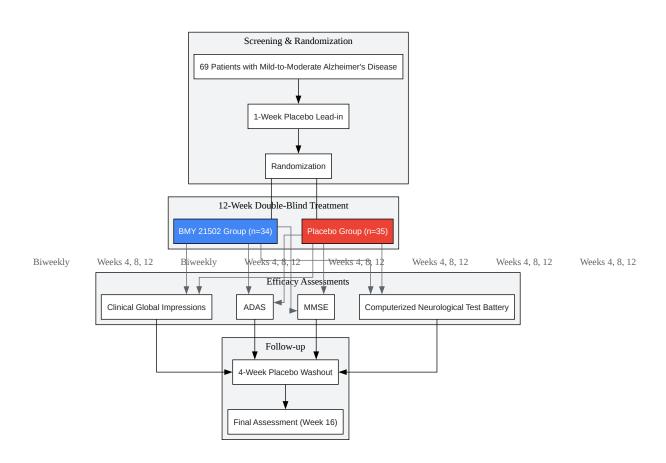
While generally well-tolerated, **BMY 21502** was associated with a higher incidence of abnormal liver enzyme concentrations and nausea compared to the placebo group.[1] The discontinuation rate was significantly higher in the **BMY 21502** group, with a substantial portion of these being due to adverse events.[1]

Mechanism of Action

BMY 21502 is identified as a pyrrolidinone derivative with purported memory- and cognition-enhancing properties.[3] Preclinical findings suggest it may protect memory and enhance long-term potentiation.[2] It is also suggested to attenuate hypoxia-induced deterioration in brain function.[3]

Visualizations





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Caption: Experimental workflow of the BMY 21502 vs. Placebo clinical trial.



Conclusion

In this pilot study, **BMY 21502** did not demonstrate a statistically significant superiority over placebo in improving cognitive function in patients with mild-to-moderate Alzheimer's disease, as measured by the ADAS cognitive score.[1] Although a greater numerical improvement was observed in the **BMY 21502** group, particularly in patients with more moderate dementia, the difference was not significant.[1] The higher rate of discontinuation due to adverse events in the **BMY 21502** group is a noteworthy consideration for future investigations.[1] The study authors suggested that further evaluation in a larger study population may be warranted to fully determine the compound's potential efficacy.[1][2]

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